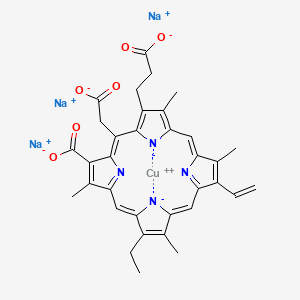
Chlorophyllin, coppered trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorophyllin, coppered trisodium salt, is a semi-synthetic derivative of chlorophyll. It is a water-soluble compound primarily used as a food additive and in alternative medicine. The compound is known for its vibrant green color and is often used as a colorant in various products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorophyllin, coppered trisodium salt, is typically synthesized through the alkaline hydrolysis of chlorophyll. The process involves saponification of chlorophyll in an alkaline medium, where the phytol chain and magnesium ion are removed from the porphyrin structure. This results in the formation of disodium salt .
Industrial Production Methods
The industrial production of this compound, involves several steps:
Extraction: Chlorophyll is extracted from plant sources.
Saponification: The extracted chlorophyll is subjected to alkaline hydrolysis, usually with sodium methanolate.
Copper Substitution: The magnesium ion in the chlorophyll molecule is replaced with a copper ion.
Neutralization and Drying: The resulting product is neutralized and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Chlorophyllin, coppered trisodium salt, undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its color and stability.
Reduction: Reduction reactions can also occur, affecting the compound’s properties.
Substitution: The copper ion in the compound can be substituted with other metal ions under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like zinc sulfate can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of various oxidized derivatives of chlorophyllin .
Scientific Research Applications
Chlorophyllin, coppered trisodium salt, has a wide range of scientific research applications:
Chemistry: It is used in spectrophotometric determinations and as a sensitizer in photoelectrochemical cells.
Biology: The compound is studied for its antioxidant and antimutagenic properties.
Medicine: It has been investigated for its potential in cancer prevention and wound healing.
Industry: Chlorophyllin is used as a colorant in food and cosmetic products.
Mechanism of Action
Chlorophyllin, coppered trisodium salt, exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
Antimutagenic Activity: The compound forms non-covalent complexes with mutagenic and carcinogenic molecules, reducing their absorption and promoting excretion.
Immunostimulatory Effects: It enhances the immune response by increasing the activity of macrophages and other immune cells.
Comparison with Similar Compounds
Similar Compounds
Chlorophyll a: The natural form of chlorophyll, which contains a magnesium ion instead of copper.
Chlorophyll b: Another natural form of chlorophyll, differing slightly in structure from chlorophyll a.
Copper Chlorophyllin: A similar compound where the magnesium ion is replaced with copper, but it may have different salt forms.
Uniqueness
Chlorophyllin, coppered trisodium salt, is unique due to its water solubility and stability compared to natural chlorophyll. The substitution of magnesium with copper enhances its stability and makes it suitable for various industrial applications .
Properties
Molecular Formula |
C34H29CuN4Na3O6 |
|---|---|
Molecular Weight |
722.1 g/mol |
IUPAC Name |
copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethylporphyrin-22,24-diide-2-carboxylate |
InChI |
InChI=1S/C34H34N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 |
InChI Key |
QDAAKTODRKELHM-UHFFFAOYSA-I |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C(=C5C(=C(C(=N5)C=C1[N-]2)C)C(=O)[O-])CC(=O)[O-])CCC(=O)[O-])C)C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


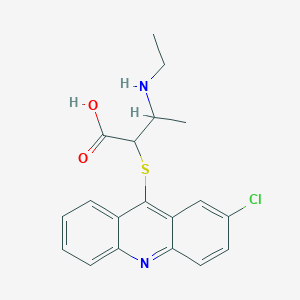


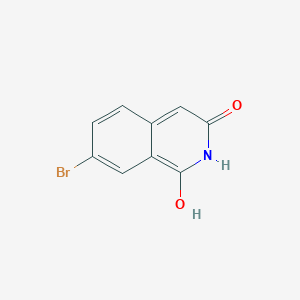
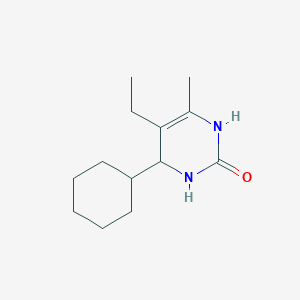
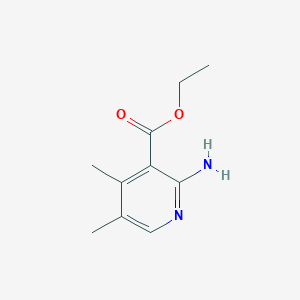

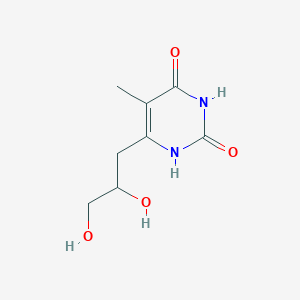

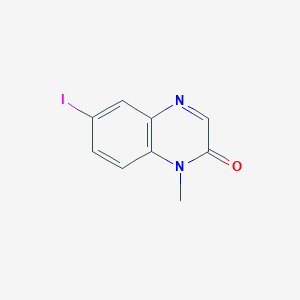

![5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13114275.png)
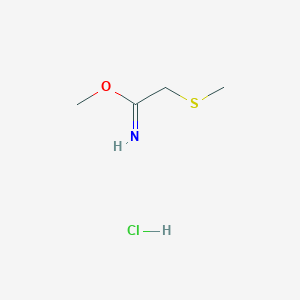
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(4-(hydroxymethyl)phenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13114280.png)
